(Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
(Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a complex organic compound that combines a furan ring with a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 2,4-dichlorophenol to produce 2,4-dichloro-5-nitrophenol. This intermediate is then reacted with 5-(chloromethyl)furan-2-carboxylate under basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry
In chemistry, (Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, providing insights into cellular reduction processes.
Medicine
Potential medicinal applications include its use as a precursor for the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile starting material for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-yl)methyl 4-nitrobenzoate
- (Furan-2-yl)methyl 2,4-dichlorobenzoate
- (Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-benzoate
Uniqueness
(Furan-2-yl)methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both a nitro group and a dichlorophenoxy moiety. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds.
Properties
CAS No. |
61019-37-2 |
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Molecular Formula |
C18H11Cl2NO6 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
furan-2-ylmethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C18H11Cl2NO6/c19-11-3-6-17(15(20)8-11)27-12-4-5-16(21(23)24)14(9-12)18(22)26-10-13-2-1-7-25-13/h1-9H,10H2 |
InChI Key |
FNEHIGGNXMOELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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